7-(2,3-dimethoxyphenyl)-3-hydroxy-3-(4-methylphenyl)-5-oxo-2,3,6,7-tetrahydro-5H-[1,3]thiazolo[3,2-a]pyridine-8-carbonitrile
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Overview
Description
7-(2,3-Dimethoxyphenyl)-3-hydroxy-3-(4-methylphenyl)-5-oxo-2H,3H,5H,6H,7H-[1,3]thiazolo[3,2-a]pyridine-8-carbonitrile is a complex heterocyclic compound that belongs to the thiazolopyridine family. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The presence of multiple functional groups, including methoxy, hydroxy, and nitrile, contributes to its unique chemical properties and reactivity.
Preparation Methods
The synthesis of 7-(2,3-dimethoxyphenyl)-3-hydroxy-3-(4-methylphenyl)-5-oxo-2H,3H,5H,6H,7H-[1,3]thiazolo[3,2-a]pyridine-8-carbonitrile can be achieved through a multi-step process involving key reactions such as N,S-acetal formation, Knoevenagel condensation, Michael addition, tautomerization, and N-cyclization . The starting materials typically include 9-fluorenone, cyanoacetohydrazide, 1,1-bis(methylthio)-2-nitroethene, aromatic aldehydes, and cysteamine hydrochloride or ethanolamine . The reaction conditions often involve the use of green solvents and mild reaction temperatures to ensure high yields and purity of the final product .
Chemical Reactions Analysis
This compound undergoes various types of chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a corresponding ketone.
Reduction: The nitrile group can be reduced to an amine under appropriate conditions.
Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide . The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: For its potential antimicrobial and anti-inflammatory properties.
Medicine: As a candidate for drug development targeting specific biological pathways.
Industry: In the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. The thiazolopyridine core can interact with enzymes and receptors, modulating their activity. The presence of functional groups like hydroxy and nitrile allows for hydrogen bonding and electrostatic interactions with biological molecules, enhancing its binding affinity and specificity .
Comparison with Similar Compounds
Similar compounds include other thiazolopyridine derivatives such as:
- 2-chloro-6,7-dihydro-5H-10-thia-4b,9-diaza-benzo[a]azulen-8-one
- 2-bromo-6,7-dihydro-5H-thiazolo[3,2-a][1,3]diazepine-8-thione
Compared to these compounds, 7-(2,3-dimethoxyphenyl)-3-hydroxy-3-(4-methylphenyl)-5-oxo-2H,3H,5H,6H,7H-[1,3]thiazolo[3,2-a]pyridine-8-carbonitrile exhibits unique structural features and reactivity due to the presence of methoxy and hydroxy groups, which can influence its biological activity and chemical behavior .
Properties
Molecular Formula |
C23H22N2O4S |
---|---|
Molecular Weight |
422.5 g/mol |
IUPAC Name |
7-(2,3-dimethoxyphenyl)-3-hydroxy-3-(4-methylphenyl)-5-oxo-6,7-dihydro-2H-[1,3]thiazolo[3,2-a]pyridine-8-carbonitrile |
InChI |
InChI=1S/C23H22N2O4S/c1-14-7-9-15(10-8-14)23(27)13-30-22-18(12-24)17(11-20(26)25(22)23)16-5-4-6-19(28-2)21(16)29-3/h4-10,17,27H,11,13H2,1-3H3 |
InChI Key |
KTTVGPPYBKWRMT-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C2(CSC3=C(C(CC(=O)N32)C4=C(C(=CC=C4)OC)OC)C#N)O |
Origin of Product |
United States |
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